BAY-179

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21N5OS |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

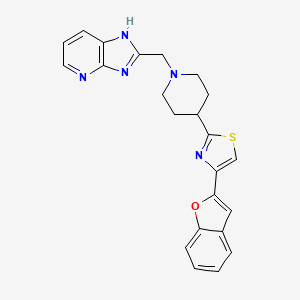

4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole |

InChI |

InChI=1S/C23H21N5OS/c1-2-6-19-16(4-1)12-20(29-19)18-14-30-23(26-18)15-7-10-28(11-8-15)13-21-25-17-5-3-9-24-22(17)27-21/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,25,27) |

InChI Key |

JOCPQSJABURDDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=C(N5)C=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties

A comprehensive technical guide to BAY-179, a potent and selective chemical probe for mitochondrial Complex I inhibition.

This document provides an in-depth overview of this compound, a powerful and specific inhibitor of mitochondrial Complex I. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting oxidative phosphorylation.

This compound is a complex heterocyclic molecule with the chemical formula C₂₃H₂₁N₅OS.[1] It is also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole.[1]

| Property | Value |

| Molecular Formula | C₂₃H₂₁N₅OS |

| Molecular Weight | 415.51 g/mol [1][2] |

| CAS Number | 2764880-87-5[1][2] |

| Appearance | White to beige powder[1] |

| SMILES String | C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5[2] |

| Solubility | Soluble in DMSO[1][2] |

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] The ETC is a critical component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in aerobic organisms.[4][5][6]

By inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to the remainder of the ETC. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis.[4][6] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a heightened dependence on OXPHOS.[4][5][6]

Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

Quantitative Data

This compound exhibits potent inhibitory activity against Complex I across multiple species. This cross-reactivity makes it a valuable tool for preclinical in vivo studies.

| Species | IC₅₀ (nM) |

| Human | 79 |

| Mouse | 38 |

| Rat | 27 |

| Dog | 47 |

Table based on data from MedchemExpress.[3]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and biological evaluation of small molecule inhibitors like this compound. For detailed experimental procedures, it is recommended to consult the supporting information of the primary publication in ACS Medicinal Chemistry Letters.[4]

General Synthetic Protocol

The synthesis of this compound was achieved through a multi-step process culminating in the N-alkylation of a piperidine intermediate.[6]

-

Synthesis of Piperidine Intermediate: The core piperidine structure is synthesized and coupled with the benzofuran-thiazole moiety.

-

N-Alkylation: The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, this compound.[6]

Cellular ATP Measurement Assay

This assay is used to determine the potency of Complex I inhibitors by measuring their effect on cellular ATP levels.

-

Cell Culture: A suitable cell line (e.g., A549) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period.

-

ATP Measurement: Cellular ATP levels are quantified using a commercially available luminescence-based assay kit (e.g., CellTiter-Glo®).

-

Data Analysis: The luminescence data is normalized to untreated controls, and the IC₅₀ value is calculated using a standard dose-response curve fitting model.

Discovery and Optimization Workflow

The development of this compound was the result of a rigorous hit-to-lead optimization campaign.

References

- 1. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-179: A Potent and Selective Complex I Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-179 is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2] Developed as a chemical probe, it serves as an invaluable tool for investigating the therapeutic potential of targeting cellular respiration in various disease models, particularly in oncology.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, playing a pivotal role in cellular energy production through oxidative phosphorylation (OXPHOS).[4] Inhibition of Complex I disrupts ATP synthesis, alters the cellular redox state, and can selectively induce cell death in cancer cells that are highly dependent on mitochondrial respiration.[2] this compound was identified through a high-throughput screening campaign and subsequent lead optimization to provide a superior in vivo tool for probing the biology of Complex I inhibition, overcoming limitations of previous inhibitors such as rotenone or BAY 87-2243 which suffer from off-target effects or lack of species cross-reactivity.[2][3]

Mechanism of Action

This compound selectively binds to and inhibits the function of mitochondrial Complex I. This inhibition blocks the oxidation of NADH to NAD+ and the subsequent transfer of electrons to ubiquinone. The direct consequences of this action are a decrease in the proton gradient across the inner mitochondrial membrane, leading to reduced ATP synthesis and an increase in the cellular NADH/NAD+ ratio. Downstream signaling events include the activation of the energy sensor AMP-activated protein kinase (AMPK) and potential shifts in cellular metabolism to compensate for the reduced mitochondrial respiration.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Potency of this compound Against Mitochondrial Complex I

| Species | IC50 (nM) |

| Human | 79[1][4] |

| Mouse | 38[1][4] |

| Rat | 27[1][4] |

| Dog | 47[1][4] |

Table 2: Selectivity Profile of a Close Analog of this compound

| Mitochondrial Complex | Activity |

| Complex I | Active (See Table 1) |

| Complex II | > 30 µM[5] |

| Complex III | > 30 µM[5] |

| Complex IV | > 30 µM[5] |

| Complex V | > 30 µM[5] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Value |

| Route of Administration | IV (0.4 mg/kg), PO (0.8 mg/kg) |

| Blood Clearance (CLb) (L/h/kg) | 0.4[1] |

| Volume of Distribution (Vss) (L/kg) | 2.2[1] |

| Half-life (t1/2) (h) | 6.2[1] |

| Bioavailability (F) | High[1] |

Table 4: Physicochemical and In Vitro ADME Properties of this compound

| Parameter | Value |

| Molecular Weight | 415.51 g/mol |

| In Vitro Metabolic Stability (Fmax) | 81%[4] |

| Plasma Protein Binding (mouse) funbound (%) | 0.43[1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the procedures described in the primary literature and general best practices.

Cellular ATP Depletion Assay

This assay is used to determine the potency of this compound in a cellular context by measuring the reduction in ATP levels following compound treatment.

Materials:

-

Cell line of interest (e.g., H1299 human lung cancer cells)

-

Standard cell culture medium

-

This compound

-

DMSO (for compound dilution)

-

96-well white opaque plates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white opaque plate at a density that ensures they are in the exponential growth phase at the time of the assay.

-

The following day, prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Isolated Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria from a relevant species (e.g., bovine heart)

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

-

NADH

-

Decylubiquinone (or other suitable electron acceptor)

-

Complex I dye (e.g., DCIP)

-

Rotenone (as a positive control for Complex I inhibition)

-

This compound

-

96-well clear plate

-

Spectrophotometer

Procedure:

-

Prepare a working solution of isolated mitochondria in the assay buffer.

-

Add the mitochondrial suspension to the wells of a 96-well plate.

-

Add different concentrations of this compound or rotenone to the wells. Include a vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NADH and decylubiquinone.

-

Immediately measure the change in absorbance of the Complex I dye at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer in kinetic mode.

-

The rate of the reaction is proportional to the Complex I activity.

-

Calculate the specific Complex I activity by subtracting the rate in the presence of a saturating concentration of rotenone from the total rate.

-

Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

This compound

-

Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Dosing syringes and needles (for oral gavage and intravenous injection)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Acclimate the animals to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Prepare the dosing formulation of this compound.

-

Administer this compound to two groups of animals: one via intravenous (IV) injection and the other via oral gavage (PO) at the desired dose levels.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) using appropriate software.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

References

- 1. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Author Guidelines [researcher-resources.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Discovery and Synthesis of BAY-179: A Potent and Selective Mitochondrial Complex I Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of BAY-179, a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I. This chemical probe serves as a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in oncology.[1][2] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting Mitochondrial Respiration in Cancer

Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS).[1][2][3] The electron transport chain (ETC), a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, plays a pivotal role in this process by generating a proton gradient that drives ATP synthesis.[1][2][3]

Recent research has highlighted that certain cancer cells, particularly those with specific oncogenic mutations such as in LKB1 or IDH, exhibit a heightened dependence on OXPHOS for their energy requirements.[1][2][3] This dependency presents a therapeutic vulnerability, making the inhibition of the ETC, specifically complex I, an attractive strategy for anti-cancer drug development.[1][2][3] this compound was developed as a potent and selective chemical probe to explore this therapeutic hypothesis.[1]

The Discovery of this compound: A Multi-Step Approach

The identification of this compound was the result of a systematic discovery campaign that began with a high-throughput screen and progressed through hit-to-lead and lead optimization phases.[1][2][3]

High-Throughput Screening and Hit Identification

The initial search for complex I inhibitors involved a high-throughput screen of the Bayer compound library.[1][2][3] The screening assay utilized H1299 cells engineered to express an ATP-dependent luciferase.[1] This allowed for the identification of compounds that inhibit the respiratory chain, leading to a decrease in cellular ATP levels and, consequently, a reduction in luminescence.[1] To specifically isolate complex I inhibitors, the assay was conducted in the presence and absence of the complex II substrate, succinate.[1] True complex I inhibitors would have their effect rescued by succinate, which bypasses complex I to feed electrons into the ETC.[1] This screening cascade led to the identification of an initial hit compound.[1]

References

BAY-179: A Potent and Species Cross-Reactive Inhibitor of Oxidative Phosphorylation

An In-depth Technical Guide on the Inhibition of Mitochondrial Complex I by BAY-179

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, a potent and selective inhibitor of Complex I of the mitochondrial electron transport chain. The information presented herein is compiled from the primary scientific literature to facilitate further investigation and application of this chemical probe.

Introduction to OXPHOS Inhibition and this compound

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), composed of four protein complexes (Complex I-IV) and ATP synthase, is the core machinery of OXPHOS.[1][2] Inhibition of this pathway, particularly Complex I, has emerged as a promising therapeutic strategy in oncology, as certain cancer cells exhibit a heightened dependence on OXPHOS for their energy demands.[1][2]

This compound has been identified as a highly potent, selective, and species cross-reactive inhibitor of Complex I.[1][2] Its discovery and characterization provide a valuable tool for probing the biological consequences of Complex I inhibition in various cancer models.

Mechanism of Action: Targeting Complex I

This compound exerts its inhibitory effect on OXPHOS by specifically targeting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] By inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a critical step in the generation of the proton gradient necessary for ATP synthesis.

Caption: Signaling pathway of the mitochondrial electron transport chain and inhibition by this compound.

Quantitative Data

The potency, selectivity, and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line / Species | IC50 (nM) |

| Complex I Inhibition | Human (H1299) | 79 |

| Complex I Inhibition | Mouse | Comparable to human |

| Complex I Inhibition | Rat | Comparable to human |

| Complex I Inhibition | Dog | Comparable to human |

| Complex I Inhibition | Monkey | Comparable to human |

Table 2: Selectivity Profile of this compound

| Mitochondrial Complex | Activity |

| Complex II | No significant inhibition |

| Complex III | No significant inhibition |

| Complex IV | No significant inhibition |

| Complex V (ATP Synthase) | No significant inhibition |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Half-life (t1/2) | 6.2 h |

| Volume of distribution (Vss) | 2.2 L/kg |

| Bioavailability | High |

Experimental Protocols

The discovery and characterization of this compound involved a series of robust experimental protocols, as detailed below.

High-Throughput Screening (HTS) and Hit Identification

The initial identification of this compound was achieved through a high-throughput screen of the Bayer compound library.[1]

-

Assay Principle: An ATP-dependent luciferase reporter assay was used to measure cellular ATP levels in H1299 cells.[1]

-

Cell Line: H1299 human non-small cell lung carcinoma cells transfected with an ATP-dependent luciferase.[1]

-

Methodology:

-

Rationale for Succinate Rescue: This step was crucial to specifically identify Complex I inhibitors. Inhibition of Complex I can be bypassed by the addition of succinate, which donates electrons to Complex II, thus restoring the electron flow and ATP production. In contrast, inhibitors of downstream complexes (e.g., Complex III) or mitochondrial uncouplers would not show this rescue effect.[1]

References

In-Depth Technical Guide: Species Cross-Reactivity of BAY-179, a Potent and Selective Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical enzyme in the electron transport chain responsible for cellular energy production.[1][2][3][4] As a key regulator of cellular metabolism, mitochondrial complex I has emerged as a promising therapeutic target in oncology.[1][2] This technical guide provides a comprehensive overview of the species cross-reactivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization. This information is intended to support researchers and drug development professionals in the evaluation and application of this compound in preclinical studies.

Data Presentation: Quantitative Analysis of Species Cross-Reactivity

The inhibitory activity of this compound against mitochondrial complex I has been evaluated across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and cross-reactive nature of this compound.

| Species | IC50 (nM) |

| Human | 79 |

| Mouse | 38 |

| Rat | 27 |

| Dog | 47 |

Table 1: IC50 values of this compound against mitochondrial complex I from different species.[2][3]

Signaling Pathway of Mitochondrial Complex I Inhibition

This compound exerts its effect by inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in cellular AMP levels. The subsequent activation of AMP-activated protein kinase (AMPK) can trigger downstream signaling pathways that regulate cellular growth and proliferation.

References

In Vitro Metabolic Stability of BAY-179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of BAY-179, a potent and selective inhibitor of mitochondrial Complex I. The development of this compound focused on optimizing for metabolic stability to create a valuable in vivo tool for studying the therapeutic potential of Complex I inhibition.[1] This document details the available metabolic stability data, outlines the experimental protocols for its assessment, and provides visualizations of its mechanism of action and the experimental workflow.

Data Presentation

While detailed quantitative in vitro metabolic stability data such as half-life (t½) and intrinsic clearance (CLint) for this compound in microsomal and hepatocyte incubations are not publicly available in the primary literature, the overall development process and available data suggest moderate to good stability. The lead optimization program that resulted in this compound specifically aimed to improve the pharmacokinetic profile, with a focus on enhancing metabolic stability.[1]

| Compound | Parameter | Value | Interpretation |

| This compound | Maximum Bioavailability (Fmax) | 81% | Indicates moderate to good metabolic stability and/or absorption. |

| In Vivo Half-Life (rat) | 6.2 hours | Suggests reasonable stability in a preclinical model.[1] | |

| In Vivo Blood Clearance (rat) | 0.4 L/h/kg | Low clearance, indicative of favorable metabolic stability.[1] |

Note: The Fmax value is reported by commercial vendors. The in vivo data is from the primary publication by Hillig et al. (2022).

Signaling Pathway: Inhibition of Mitochondrial Complex I

This compound exerts its biological effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons from NADH to ubiquinone, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane and ultimately reducing ATP synthesis.

Caption: Inhibition of Complex I by this compound disrupts the electron transport chain.

Experimental Protocols

The following are detailed, generalized protocols for assessing the in vitro metabolic stability of a compound like this compound in liver microsomes and hepatocytes.

Liver Microsome Stability Assay

This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.

Materials and Reagents:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

Internal standard for analytical quantification

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator with shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5-1 mg/mL). Pre-warm this mixture to 37°C.

-

Compound Addition: Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM). Include wells for positive and negative controls.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For negative controls (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

-

Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

-

Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.

Materials and Reagents:

-

Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Test compound (e.g., this compound) stock solution

-

Positive control compounds

-

Internal standard

-

Acetonitrile or other suitable quenching solvent

-

Collagen-coated plates (for plated hepatocyte assays) or low-attachment plates (for suspension assays)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's protocol to ensure high viability. Resuspend the cells in incubation medium to the desired density (e.g., 0.5-1 x 10^6 cells/mL).

-

Plating/Dispensing: For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach. For suspension assays, dispense the cell suspension into low-attachment plates.

-

Compound Addition: Add the test compound to the hepatocytes at the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension or the medium from the plated cells.

-

Quenching: Terminate the metabolic activity by adding a cold quenching solvent with an internal standard to the collected samples.

-

Sample Processing: Homogenize or lyse the samples to ensure the extraction of the compound from the cells, followed by centrifugation to remove cellular debris.

-

LC-MS/MS Analysis: Quantify the concentration of the parent compound in the supernatant at each time point.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) based on the rate of disappearance of the test compound.

Experimental Workflow Visualization

The general workflow for an in vitro metabolic stability assay is depicted in the following diagram.

Caption: General workflow for an in vitro metabolic stability assay.

References

BAY-179: A Potent and Selective Chemical Probe for Interrogating Mitochondrial Complex I in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-179 is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1] Developed as a chemical probe, this compound serves as an invaluable tool for investigating the role of oxidative phosphorylation (OXPHOS) in cancer biology.[1] Tumors with specific metabolic vulnerabilities, particularly those reliant on OXPHOS for energy production and survival, are promising targets for therapeutic intervention via Complex I inhibition.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the key signaling pathways it modulates. Accompanying this guide is a designated negative control, BAY-070, to facilitate robust experimental design and interpretation.[1]

Introduction

Mitochondrial metabolism is increasingly recognized as a pivotal player in tumorigenesis and cancer progression. While many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect), a significant subset remains dependent on oxidative phosphorylation (OXPHOS) for ATP production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] This metabolic dependency presents a therapeutic vulnerability that can be exploited by targeting the mitochondrial electron transport chain.

Mitochondrial Complex I is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism.[1] Its inhibition disrupts the electron flow, leading to decreased ATP synthesis, altered cellular redox status, and the activation of downstream signaling pathways that can ultimately trigger cell death in susceptible cancer cells.[1]

This compound has been developed as a high-quality chemical probe to enable the scientific community to explore the therapeutic potential of Complex I inhibition in various cancer contexts.[1] Its excellent potency, selectivity, and pharmacokinetic properties make it a suitable tool for both in vitro and in vivo investigations.[1] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their cancer research endeavors.

Mechanism of Action

This compound functions as a potent inhibitor of mitochondrial Complex I. By binding to this complex, it blocks the transfer of electrons from NADH to ubiquinone.[1] This inhibition has several key downstream consequences:

-

Decreased ATP Production: The disruption of the electron transport chain leads to a reduction in the proton gradient across the inner mitochondrial membrane, thereby impairing ATP synthesis via ATP synthase.

-

Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.

-

Activation of Energy Stress Pathways: The decrease in cellular energy levels (increased AMP/ATP ratio) leads to the activation of the master energy sensor, AMP-activated protein kinase (AMPK).

-

Inhibition of Anabolic Pathways: Activated AMPK, in turn, phosphorylates and inhibits key anabolic signaling nodes, including the mammalian target of rapamycin (mTOR) pathway, to conserve energy and halt cell growth and proliferation.

-

Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Complex I inhibition has been shown to suppress the accumulation of HIF-1α, a key transcription factor that promotes tumor adaptation to hypoxic environments.

These multifaceted effects make this compound a powerful tool to probe the consequences of disrupting mitochondrial respiration in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, BAY-070.

Table 1: In Vitro Potency of this compound Against Mitochondrial Complex I [1][2]

| Species | IC50 (nM) |

| Human | 79 |

| Mouse | 38 |

| Rat | 27 |

| Dog | 47 |

Table 2: Comparative Activity of this compound and Negative Control BAY-070 [1]

| Compound | Target | IC50 (µM) |

| This compound | Mitochondrial Complex I | 0.079 |

| BAY-070 | Mitochondrial Complex I | > 30 |

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound [1]

| Parameter | Species | Value |

| Volume of Distribution (Vss) | Rat | 2.2 L/kg |

| Half-life (t1/2) | Rat | 6.2 h |

| In Vitro Metabolic Stability (Fmax) | 81% | |

| Suggested In Vivo Starting Dose | Mouse | 14 mg/kg |

Note: Specific in vivo efficacy data, such as tumor growth inhibition in xenograft models, for this compound is not yet publicly available in the reviewed literature. The provided starting dose is based on preliminary exposure studies.[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound in common cancer research assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with this compound using a tetrazolium-based colorimetric assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (and BAY-070 as a negative control)

-

DMSO (for compound dilution)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and BAY-070 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and mix gently to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular ATP Measurement Assay

This protocol describes the quantification of intracellular ATP levels as a direct measure of mitochondrial respiratory function after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and BAY-070

-

DMSO

-

Opaque-walled 96-well plates

-

Luminescent ATP detection kit (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and BAY-070 as described in the cell viability assay protocol.

-

Incubate for the desired time period.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Mix the contents on a plate shaker for 2-5 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Express ATP levels as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol details the analysis of protein expression and phosphorylation status of key signaling molecules downstream of Complex I inhibition.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and BAY-070

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-HIF-1α, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

-

Treat cells with this compound, BAY-070, or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model (General Protocol)

The following is a general protocol for a subcutaneous xenograft study. As specific in vivo efficacy data for this compound is not yet publicly available, this protocol should be adapted based on the preliminary pharmacokinetic data and the specific cancer model being investigated.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound and BAY-070

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, BAY-070).

-

Administer the compounds at the desired dose and schedule. Based on preliminary data, a starting dose of 14 mg/kg for this compound in mice has been suggested.[1]

-

Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects.

Signaling Pathways and Visualizations

Inhibition of mitochondrial Complex I by this compound initiates a cascade of signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.

Core Mechanism of this compound Action

Caption: Core mechanism of this compound, leading to inhibition of mitochondrial Complex I.

Downstream Signaling Consequences of Complex I Inhibition

Caption: Key downstream signaling pathways modulated by Complex I inhibition.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a powerful and well-characterized chemical probe for the study of mitochondrial Complex I in cancer. Its high potency, selectivity, and favorable pharmacokinetic profile, combined with the availability of a validated negative control, make it an ideal tool for elucidating the role of OXPHOS in tumor biology and for exploring novel therapeutic strategies targeting cancer metabolism. This guide provides a foundational resource for researchers to design and execute robust experiments using this compound, ultimately contributing to a deeper understanding of cancer metabolism and the development of new anti-cancer therapies.

References

The Impact of BAY-179 on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain (ETC).[1][2] Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in aerobic organisms. This disruption has significant implications for cellular bioenergetics and is an area of active investigation, particularly in oncology, as some cancer cells exhibit increased reliance on mitochondrial respiration.[1][3] This technical guide provides an in-depth overview of the effects of this compound on mitochondrial respiration, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Mitochondria are central to cellular energy metabolism, utilizing a series of protein complexes in the inner mitochondrial membrane to generate a proton gradient that drives ATP synthesis.[1][4] this compound exerts its effect by specifically binding to and inhibiting Complex I of this chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects on mitochondrial function.[1][5]

dot

Caption: Signaling pathway of the electron transport chain and oxidative phosphorylation, highlighting the inhibitory action of this compound on Complex I.

Quantitative Data

This compound has been demonstrated to be a potent inhibitor of Complex I across multiple species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Parameter | Species | IC50 (nM) | Reference |

| Complex I Inhibition | Human | 79 | [2] |

| Complex I Inhibition | Mouse | 38 | [2] |

| Complex I Inhibition | Rat | 27 | [2] |

| Complex I Inhibition | Dog | 47 | [2] |

Experimental Protocols

To assess the impact of this compound on mitochondrial respiration, several key experiments can be performed. The following are detailed methodologies for these assays.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration (OCR) and glycolysis (ECAR).

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (mitochondrial uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

-

Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates as required for the specific cell type and experimental design.

-

Prepare Compound Plate: Prepare a utility plate with the compounds to be injected during the assay. This includes this compound at various concentrations, oligomycin, FCCP, and rotenone/antimycin A.

-

Medium Exchange: Remove the growth medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well.

-

Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for one hour to allow the temperature and pH to equilibrate.

-

Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the prepared compounds (e.g., this compound, followed by oligomycin, FCCP, and rotenone/antimycin A) and measuring the subsequent changes in OCR and ECAR.

dot

Caption: A typical experimental workflow for evaluating the effect of a compound like this compound on cellular metabolism using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Materials:

-

Cell culture plates (e.g., 96-well black, clear-bottom plates)

-

TMRE or JC-1 staining solution

-

This compound

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope or plate reader

Procedure (using TMRE):

-

Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control group treated with FCCP to induce mitochondrial depolarization.

-

TMRE Staining: Remove the treatment medium and incubate the cells with a working solution of TMRE in fresh medium or buffer at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Imaging/Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For TMRE, excitation is typically around 549 nm and emission around 575 nm. A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a reduction in mitochondrial membrane potential.

ATP Production Assay

The effect of this compound on cellular ATP levels can be quantified using a luciferase-based assay.

Materials:

-

Opaque-walled multi-well plates (e.g., 96-well)

-

ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

-

This compound

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled plate and treat with different concentrations of this compound for the desired time.

-

Cell Lysis: Add the lysis buffer provided in the ATP assay kit to each well to release the intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration. A decrease in luminescence in this compound-treated cells indicates reduced ATP production.

Conclusion

This compound is a valuable chemical probe for studying the role of mitochondrial Complex I in cellular physiology and disease. Its high potency and selectivity make it an excellent tool for dissecting the consequences of impaired mitochondrial respiration. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed effects of this compound and other mitochondrial inhibitors on cellular bioenergetics. Further studies quantifying the impact of this compound on OCR, ECAR, and mitochondrial membrane potential will provide a more complete understanding of its cellular mechanism of action and its potential as a therapeutic agent.

References

Targeting Metabolic Vulnerabilities: A Technical Overview of Complex I Inhibition in LKB1 and mIDH Mutant Cancers with BAY-179

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells harboring mutations in the tumor suppressor gene LKB1 (Liver Kinase B1, also known as STK11) or the metabolic enzyme isocitrate dehydrogenase (IDH) exhibit distinct metabolic reprogramming, rendering them uniquely vulnerable to the inhibition of mitochondrial complex I. BAY-179 has been identified as a potent, selective, and species cross-reactive inhibitor of complex I, making it a valuable research tool to probe the therapeutic potential of targeting this metabolic dependency.[1] This technical guide provides an in-depth overview of the scientific rationale, preclinical data from analogous complex I inhibitors, and experimental methodologies relevant to the investigation of this compound in LKB1 and mutant IDH (mIDH) cancers.

Introduction: The Metabolic Achilles' Heel of LKB1 and mIDH Mutant Tumors

1.1 LKB1-Mutant Cancers: A State of Metabolic Stress

The serine/threonine kinase LKB1 is a master regulator of cellular metabolism and energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Inactivating mutations in LKB1 are prevalent in various cancers, including approximately 30% of non-small cell lung cancers (NSCLC).[4] Loss of LKB1 function disrupts the cell's ability to respond to energy stress, leading to a heightened reliance on alternative metabolic pathways to sustain rapid proliferation.[2][5] This creates a dependency on mitochondrial oxidative phosphorylation (OXPHOS), where complex I is a critical component.[1] Inhibition of complex I in these already metabolically stressed cells is hypothesized to lead to a catastrophic energy crisis and subsequent cell death.

1.2 mIDH-Mutant Cancers: Oncogenesis Driven by a Neomorphic Enzyme

Mutations in IDH1 and IDH2 are frequently found in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[6] High levels of 2-HG disrupt normal cellular epigenetics and differentiation.[6] Recent studies have revealed that mIDH-mutant cancer cells, particularly those with IDH1 mutations, exhibit a heightened sensitivity to complex I inhibitors.[7] This vulnerability is thought to arise from the altered metabolic state induced by 2-HG, which limits the cell's flexibility to adapt to impaired complex I function.[7]

This compound: A Potent and Selective Complex I Inhibitor

This compound is a novel, potent, and selective inhibitor of mitochondrial complex I.[1] It was developed as a high-quality chemical probe to investigate the therapeutic potential of complex I inhibition in oncology.[1] While specific preclinical data for this compound in LKB1 and mIDH mutant cancer models is not yet publicly available, its properties make it an ideal tool for such investigations. As a surrogate, this guide presents data from other well-characterized complex I inhibitors to illustrate the potential of this therapeutic strategy.

Preclinical Data: Evidence for Complex I Inhibition in mIDH-Mutant Cancers

The following data is derived from studies using the clinical-grade complex I inhibitor IACS-010759 in IDH1-mutant AML models.[7] This data provides a strong rationale for the investigation of this compound in this context.

Table 1: In Vitro Efficacy of Complex I Inhibition in IDH1-Mutant AML

| Cell Line Model | Genetic Background | Treatment | Endpoint | Result | Reference |

| THP-1 | Doxycycline-inducible IDH1 R132H | 1 µM Rotenone (Complex I inhibitor) | Cell Growth (72h) | Marked decrease in growth vs. IDH1-WT | [7] |

| THP-1 | Doxycycline-inducible IDH1 R132H | 5 µM IACS-010759 | Cell Growth (72h) | Marked decrease in growth vs. IDH1-WT | [7] |

| Primary AML specimens | IDH1-mutant | 5 µM IACS-010759 | Cell Viability | Consistently suppressed viability vs. IDH1/2-WT AML | [7] |

Signaling Pathways and Experimental Workflows

4.1 LKB1 Signaling Pathway and the Impact of Complex I Inhibition

The following diagram illustrates the canonical LKB1-AMPK signaling pathway and the proposed mechanism of action for a complex I inhibitor like this compound in LKB1-deficient cancer cells.

Caption: LKB1 pathway and the effect of complex I inhibition.

4.2 mIDH Signaling and Synthetic Lethality with Complex I Inhibition

This diagram shows the metabolic shift in mIDH cancers and the synthetic lethal interaction with complex I inhibitors.

Caption: mIDH metabolic pathway and complex I inhibitor interaction.

4.3 Experimental Workflow for Assessing Complex I Inhibitor Efficacy

The following workflow outlines a typical preclinical evaluation process for a compound like this compound.

Caption: Preclinical workflow for evaluating complex I inhibitors.

Detailed Experimental Protocols

5.1 Cell Culture and Reagents

-

Cell Lines: LKB1-mutant (e.g., A549, H460) and LKB1-wild-type (e.g., H1299) NSCLC cell lines. mIDH1-mutant (e.g., THP-1 with inducible IDH1 R132H) and mIDH1-wild-type AML cell lines.[7][8]

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For inducible cell lines, doxycycline is added to the culture medium to induce mutant IDH1 expression.[7]

-

Compound Preparation: this compound should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.

5.2 In Vitro Cell Viability Assay

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Assess cell viability using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®, Promega).

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

5.3 Seahorse XF Analyzer Metabolic Flux Assay

-

Seed cells in a Seahorse XF96 cell culture microplate.

-

The following day, treat the cells with this compound or vehicle for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

-

Inject mitochondrial stressors such as oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration.

5.4 In Vivo Xenograft Studies

-

Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (formulated in an appropriate vehicle) or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

Conclusion and Future Directions

The metabolic vulnerabilities conferred by LKB1 and mIDH mutations present a compelling therapeutic opportunity. Potent and selective complex I inhibitors, such as this compound, are critical tools for exploiting these dependencies. The preclinical data from analogous compounds strongly supports the investigation of this compound in these genetically defined cancer subtypes. Future studies should focus on generating specific efficacy data for this compound in a panel of LKB1 and mIDH mutant cancer models, elucidating the precise molecular mechanisms of cell death, and identifying potential biomarkers of response to guide future clinical development.

References

- 1. Oncology Research & Pipeline | Bayer US Medical Affairs [oncology.medicalaffairs.bayer.com]

- 2. oncology.medicalaffairs.bayer.com [oncology.medicalaffairs.bayer.com]

- 3. bayer.com [bayer.com]

- 4. LKB1: Can We Target an Hidden Target? Focus on NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glucocorticoid mediated inhibition of LKB1 mutant non-small cell lung cancers [frontiersin.org]

- 6. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Germline mutations in mitochondrial complex I reveal genetic and targetable vulnerability in IDH1-mutant acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LKB1 preserves genome integrity by stimulating BRCA1 expression - PMC [pmc.ncbi.nlm.nih.gov]

BAY-179 (CAS: 2764880-87-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

BAY-179 is a potent, selective, and species cross-reactive inhibitor of mitochondrial complex I, also known as NADH dehydrogenase.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols. It is intended to serve as a valuable resource for professionals in drug discovery and biomedical research, particularly those investigating cellular metabolism and oncology.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder.[1] It was identified through a high-throughput screen of the Bayer compound library and subsequently optimized for potency and metabolic stability.[5][6]

| Property | Value | Source |

| CAS Number | 2764880-87-5 | [1][2][7] |

| Molecular Formula | C23H21N5OS | [1][2][7] |

| Molecular Weight | 415.51 g/mol | [1] |

| IUPAC Name | 2-[[4-[4-(2-benzofuranyl)-2-thiazolyl]-1-piperidinyl]methyl]-3H-imidazo[4,5-b]pyridine | [2] |

| SMILES | C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5 | [8] |

| Appearance | Solid powder | [7] |

| Purity | >98% | [7] |

| Solubility | DMSO: 5 mg/mL (12.03 mM) | [8] |

Mechanism of Action

This compound is a highly specific inhibitor of mitochondrial complex I, the first and largest enzyme in the electron transport chain.[2][5] By blocking the activity of complex I, this compound disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[5][6][9] This mechanism is of particular interest in oncology research, as some cancer cells exhibit a heightened dependence on OXPHOS for their energy requirements.[5][6][9]

Signaling Pathway

The following diagram illustrates the mitochondrial electron transport chain and the inhibitory action of this compound on Complex I.

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Quantitative Data

This compound demonstrates potent inhibitory activity against Complex I across multiple species.

| Species | IC50 (nM) | Source |

| Human | 79 | [1][2][3] |

| Mouse | 38 | [1][2][3] |

| Rat | 27 | [1][2][3] |

| Dog | 47 | [1][2][3] |

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

Cellular ATP Level Measurement using Luciferase Assay

This assay is used to determine the effect of this compound on cellular ATP production.

Materials:

-

H1299 cells (or other suitable cell line)

-

Cell culture medium

-

This compound

-

ATP-dependent luciferase reporter assay kit

-

Succinate

-

96-well plates

-

Luminometer

Protocol:

-

Seed H1299 cells in a 96-well plate and culture overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luminescence (M1) using a luminometer.

-

To confirm Complex I specific inhibition, add the Complex II substrate, succinate, to parallel wells and measure luminescence again (M2).

-

A rescue of the ATP decrease by succinate indicates specific inhibition of Complex I.

Caption: Workflow for Cellular ATP Level Measurement.

In Vitro Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer with magnesium chloride)

-

NADH (substrate)

-

Decylubiquinone (electron acceptor)

-

This compound

-

Spectrophotometer

Protocol:

-

Isolate mitochondria from a relevant tissue source (e.g., bovine heart).

-

Pre-incubate the isolated mitochondria with varying concentrations of this compound.

-

Initiate the reaction by adding NADH.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation to determine Complex I activity.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for In Vitro Complex I Activity Assay.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of mitochondrial Complex I. Its high potency, selectivity, and cross-species reactivity make it an excellent tool for in vitro and in vivo studies in various preclinical models.[5][8] This guide provides essential technical information to facilitate its use in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

In-Depth Technical Guide: BAY-179, a Potent and Selective Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a novel and potent small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for cellular energy production. Its high potency, selectivity, and cross-species reactivity make it a valuable tool for investigating the therapeutic potential of targeting cellular metabolism in diseases such as cancer. This technical guide provides a comprehensive overview of the core molecular properties, mechanism of action, and experimental evaluation of this compound.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₅OS | [1][2][3][4] |

| Molecular Weight | 415.52 g/mol | [1] |

| CAS Number | 2764880-87-5 | [1][2][3][4] |

| Human Complex I IC₅₀ | 79 nM | [3][5] |

| Mouse Complex I IC₅₀ | 38 nM | [3][5] |

| Rat Complex I IC₅₀ | 27 nM | [3][5] |

| Dog Complex I IC₅₀ | 47 nM | [3][5] |

Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

This compound exerts its biological effects by directly inhibiting Complex I of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a key step in oxidative phosphorylation. The consequences of this inhibition include a decrease in ATP production and an increase in cellular reliance on alternative energy pathways such as glycolysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

ATP-Dependent Luciferase Reporter Assay for Complex I Inhibition

This assay is designed to quantify the inhibition of mitochondrial Complex I by measuring the cellular ATP levels.

Experimental Workflow:

Methodology:

-

Cell Culture: H1299 cells stably transfected with an ATP-dependent luciferase reporter are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or control compounds.

-

Luminescence Measurement (M1): After a defined incubation period, the first luminescence measurement is taken to determine the ATP levels following treatment.

-

Succinate Rescue: The complex II substrate, succinate, is added to the wells. Succinate can feed electrons into the electron transport chain downstream of Complex I, thus rescuing ATP production if the inhibition is specific to Complex I.

-

Luminescence Measurement (M2): A second luminescence measurement is performed after the addition of succinate.

-

Data Analysis: The IC₅₀ value for Complex I inhibition is calculated based on the reduction in the initial luminescence signal (M1). The rescue of the signal in M2 confirms the specificity of the inhibitor for Complex I.

In Vitro and In Vivo Drug Metabolism and Pharmacokinetics (DMPK) Studies

A series of in vitro and in vivo studies are conducted to evaluate the drug-like properties of this compound.

Methodology:

-

Metabolic Stability:

-

This compound is incubated with liver microsomes from various species (human, mouse, rat, dog) in the presence of NADPH.

-

Samples are taken at different time points and the concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are then calculated.

-

-

CYP Inhibition:

-

The potential of this compound to inhibit major cytochrome P450 (CYP) isoforms is assessed using human liver microsomes and isoform-specific probe substrates.

-

The formation of the metabolite of the probe substrate is measured in the presence and absence of this compound to determine the IC₅₀ value for CYP inhibition.

-

-

In Vivo Pharmacokinetics:

-

This compound is administered to animal models (e.g., rats, mice) via intravenous and oral routes.

-

Blood samples are collected at various time points post-dosing.

-

The plasma concentrations of this compound are determined using LC-MS/MS.

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mitochondrial Complex I with demonstrated cross-species activity. The data and protocols presented in this guide underscore its utility as a chemical probe to explore the biology of Complex I in various disease models, particularly in the context of oncology. Its favorable pharmacokinetic properties further support its potential for in vivo studies to investigate the therapeutic implications of targeting cellular metabolism.

References

- 1. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

BAY-179: A Technical Guide to a Potent and Selective Mitochondrial Complex I Inhibitor and its Negative Control, BAY-070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-179, a potent and selective chemical probe for the inhibition of mitochondrial Complex I, and its structurally related but inactive control, BAY-070. Developed to facilitate the investigation of the biological roles of oxidative phosphorylation (OXPHOS), this pair of compounds offers a valuable toolset for target validation and drug discovery in areas such as oncology and metabolic diseases.[1][2] This document details their biochemical and cellular activity, provides comprehensive experimental protocols, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Compound Properties and In Vitro Potency

This compound is a highly potent, selective, and species cross-reactive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2][3] Its inhibitory activity has been characterized across multiple species, demonstrating its utility in a variety of preclinical models. In stark contrast, BAY-070 was designed as a negative control, sharing structural similarity with this compound but lacking significant inhibitory activity against Complex I.[1] The comparative potency of these two compounds is summarized below.

| Compound | Target | Species | IC50 (nM) | Reference |

| This compound | Complex I | Human | 79 | [4] |

| Complex I | Mouse | 38 | [4] | |

| Complex I | Rat | 27 | [4] | |

| Complex I | Dog | 47 | [4] | |

| BAY-070 | Complex I | Not Specified | >30,000 | [1] |

Cellular Activity and Metabolic Stability

The inhibitory effect of this compound on Complex I translates to a reduction in cellular ATP levels. This activity is a key functional readout for assessing the compound's engagement with its target in a cellular context. The metabolic stability of this compound has been evaluated in liver microsomes and hepatocytes, indicating its suitability for in vitro and in vivo studies.

| Compound | Assay | Species | Parameter | Value | Reference |

| This compound | Cellular ATP Depletion | Human (H1299) | IC50 | 25 nM | [2] |

| Metabolic Stability | Human Liver Microsomes | CLblood | 0.11 L/h/kg | ||

| Metabolic Stability | Rat Hepatocytes | CLblood | 1.8 L/h/kg | ||

| In Vitro Metabolic Stability | Not Specified | Fmax | 81% | [4] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties for in vivo applications, including low blood clearance and a moderate volume of distribution.

| Compound | Species | Dosing Route | CLblood (L/h/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |

| This compound | Rat | i.v. | 0.3 | 2.1 | 4.9 | - | |

| Rat | p.o. | - | - | - | 58 |

Signaling Pathway Inhibition

This compound exerts its effect by inhibiting Complex I of the mitochondrial electron transport chain, thereby blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron flow leads to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis by ATP synthase (Complex V).

Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound and BAY-070 on cellular respiration.

Caption: Workflow for Cellular ATP Depletion Assay.

Target Validation Logic

The use of a potent, selective probe (this compound) in conjunction with a structurally similar but inactive control (BAY-070) is a robust method for on-target validation of biological phenotypes.

References

- 1. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

BAY-179 Protocol for Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-179 is a potent and selective inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[1][2] By targeting this complex, this compound disrupts cellular respiration and ATP production, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer.[2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, effects on signaling pathways, and methodologies for key assays.

Mechanism of Action: this compound specifically inhibits the NADH:ubiquinone oxidoreductase activity of complex I, leading to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP levels.[2] This targeted inhibition makes this compound a valuable chemical probe for investigating the biological consequences of complex I dysfunction.

Data Presentation

Biochemical Potency of this compound

| Species | Complex I IC50 (nM) |

| Human | 79 |

| Mouse | 38 |

| Rat | 27 |

| Dog | 47 |

Table 1: Cross-species inhibitory activity of this compound on mitochondrial complex I.[1]

Experimental Protocols